Mass-Shift Differentiation: +10 Da for Umeclidinium-d10 vs. +5 Da for Umeclidinium-d5 Ensures Clean MS Signal Separation
Umeclidinium Bromide-d10 incorporates ten deuterium atoms producing a nominal mass increment of +10 Da relative to native umeclidinium (C₂₉H₃₄NO₂⁺, monoisotopic mass 428.259). This positions the internal-standard signal at m/z 438.3 for the quaternary ammonium cation, several Daltons above the naturally occurring [M⁺+5] isotopic cluster that arises from ¹³C and ¹⁵N contributions [1]. In contrast, the commercially available Umeclidinium-d5 (+5 Da; molecular weight approx. 513.5) is centered at m/z ~433.3, where interference from the analyte's M⁺+4 and M⁺+5 isotopologues can be significant in biological extracts at low ng/mL concentrations . The d10 variant therefore eliminates a known source of systematic bias in peak-area-ratio calculation.
| Evidence Dimension | Deuterium count and nominal mass shift relative to unlabeled umeclidinium |
|---|---|
| Target Compound Data | Umeclidinium Bromide-d10: 10 deuterium atoms; +10 Da shift; [M⁺] m/z 438.3 |
| Comparator Or Baseline | Umeclidinium Bromide-d5: 5 deuterium atoms; +5 Da shift; [M⁺] m/z ~433.3 |
| Quantified Difference | +5 Da additional separation; baseline resolution from analyte isotopologue cluster |
| Conditions | Theoretical mass calculation based on molecular formulas C₂₉H₂₄D₁₀BrNO₂ (d10) vs. C₂₉H₂₉D₅BrNO₂ (d5); practical applicability confirmed in general LC-MS/MS bioanalytical method validation guidelines. |
Why This Matters
The greater mass shift reduces isotopic crosstalk risk, which is critical for achieving the ≤15% accuracy and precision (≤20% at LLOQ) required by FDA and EMA bioanalytical method validation guidance.
- [1] Pharmaffiliates. Umeclidinium Bromide-D10: 1-(2-(Benzyloxy)ethyl)-4-(hydroxybis(phenyl-d5)methyl)quinuclidin-1-ium Bromide. Product page; molecular formula C₂₉H₂₄D₁₀BrNO₂. Accessed May 2026. View Source
